molecular formula C12H18ClNO2 B022052 4-((Diethylamino)methyl)benzoic acid hydrochloride CAS No. 106261-54-5

4-((Diethylamino)methyl)benzoic acid hydrochloride

Cat. No.: B022052
CAS No.: 106261-54-5
M. Wt: 243.73 g/mol
InChI Key: DRSXCOZXAABDPN-UHFFFAOYSA-N
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Description

Abacavir hemisulfate is a salt form of abacavir, a nucleoside analog reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Abacavir is a synthetic carbocyclic nucleoside with the chemical formula { (1S,4R)-4- [2-amino-6- (cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol hemisulfate. It is known for its effectiveness in inhibiting the replication of HIV by targeting the reverse transcriptase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of abacavir hemisulfate involves several key steps. One common method starts with a suitable di-halo aminopyrimidine, which is reacted with an aminoalcohol to form an intermediate compound. This intermediate is then cyclized to yield a key intermediate compound, followed by the displacement of the chlorine atom with cyclopropylamine to produce abacavir as a free base . The free base is then converted to its hemisulfate salt by reacting with sulfuric acid .

Industrial Production Methods

Industrial production of abacavir hemisulfate typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving the use of inorganic bases in a mixture of water and alcohol to remove protective groups and isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Abacavir hemisulfate undergoes various chemical reactions, including:

    Oxidation: Abacavir can be oxidized to form its corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert abacavir to its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the abacavir molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted abacavir derivatives depending on the reagents used.

Scientific Research Applications

Abacavir hemisulfate has a wide range of scientific research applications:

Mechanism of Action

Abacavir hemisulfate exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Once inside the cell, abacavir is phosphorylated to its active form, carbovir triphosphate. This active metabolite competes with natural nucleosides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: Another nucleoside analog reverse transcriptase inhibitor used in combination with abacavir for HIV treatment.

    Zidovudine: A nucleoside analog that also targets the reverse transcriptase enzyme but has a different chemical structure.

    Tenofovir: A nucleotide analog reverse transcriptase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Abacavir hemisulfate is unique due to its specific chemical structure, which allows for effective inhibition of the reverse transcriptase enzyme. Its combination with other antiretroviral agents enhances its efficacy and reduces the likelihood of resistance development .

Properties

IUPAC Name

4-(diethylaminomethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSXCOZXAABDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486107
Record name 4-((Diethylamino)methyl)benzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106261-54-5
Record name 4-((Diethylamino)methyl)benzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloromethylbenzoic acid (17.1 g, 0.1 mol) in ethanol (200 ml) cooled in an ice bath was added dropwise diethylamine (32.2 g, 0.44 mol) over 20 minutes. The reaction mixture was refluxed for 17 hours, cooled to room temperature and the solvent was stripped. The residue was dissolved in 1N NaOH (50 ml), extracted with ether (50-100 ml) and the aqueous layer was acidified with 2N HCl to a pH of 3. The aqueous layer was stripped and the residue was treated with ethanol, filtered and the ethanol was stripped. The residue was recrystallized from isopropyl alcohol (3×) to afford 13.54 g of 4-diethylaminomethyl benzoic acid hydrochloride, m.p. 189-191° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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